molecular formula C12H14N2O2 B2813227 N-(2-oxoindolin-5-yl)butyramide CAS No. 117100-83-1

N-(2-oxoindolin-5-yl)butyramide

Cat. No. B2813227
M. Wt: 218.256
InChI Key: IPPGMQYLWVBMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-oxoindolin-5-yl)butyramide” is a compound with the formula C12H14N2O2 . It is used for research purposes .


Synthesis Analysis

There are several methods to synthesize “N-(2-oxoindolin-5-yl)butyramide”. One of the methods involves the use of novel 2-oxoindoline-based acetohydrazides . The identification of the structures of the synthesized compounds was performed using the analysis of IR, MS, 1H NMR and 13C .


Molecular Structure Analysis

The molecular structure of “N-(2-oxoindolin-5-yl)butyramide” consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Gut Health and Animal Production

  • Butyrate and its Derivatives for Gut Health: Butyrate, produced by microbial fermentation in the large intestine, plays a critical role in maintaining gut health by serving as a primary nutrient for colonocytes, regulating gene expression, cell differentiation, immune modulation, and controlling diarrhea. It demonstrates positive effects on animal production, including enhancing gut development and controlling enteric pathogens (Bedford & Gong, 2017).

Metabolic Syndrome

  • Butyrate's Role in Metabolic Syndrome: Butyrate has been shown to improve body weight and composition, lipid profile, insulin sensitivity, and glycaemia in animal models of metabolic syndrome (MetS). However, its translation to human trials remains uncertain due to butyrate's poor systemic availability and rapid clearance (Bridgeman et al., 2020).

Cancer Treatment

  • Butyrate in Cancer Prevention and Treatment: The epigenetic role of butyrate, particularly as a histone deacetylase inhibitor (HDACi), has been explored for cancer treatment. Studies have focused on butyrate's potential to prevent colonic inflammation and its chemopreventive properties in carcinogenesis (Scheppach & Weiler, 2004).

Neuropharmacology

  • Butyrate's Effects on Brain Function: Butyrate influences brain function and behavior through microbial metabolites. Its therapeutic potential has been examined in various neurological disorders, emphasizing the importance of gut-brain axis communication (Stilling et al., 2016).

Cardiovascular Diseases

  • Butyrate in Cardiovascular Health: Research has indicated that butyrate can regulate the occurrence and development of atherosclerosis by reducing major risk factors like hyperlipidemia and hyperglycemia. The mechanisms behind butyrate's protective effects in cardiovascular health are still being explored (Xiao et al., 2020).

properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-3-11(15)13-9-4-5-10-8(6-9)7-12(16)14-10/h4-6H,2-3,7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPGMQYLWVBMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxoindolin-5-yl)butyramide

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